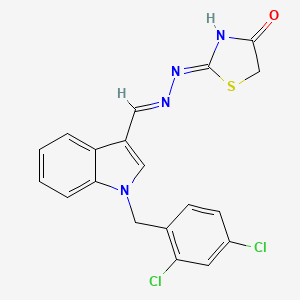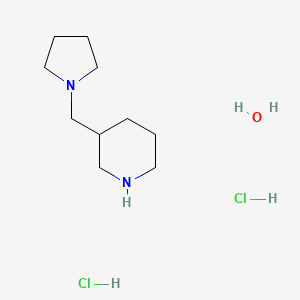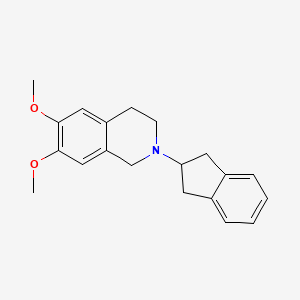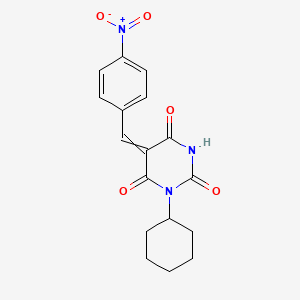![molecular formula C15H13ClN2O6S B6136211 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as NPPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPPB is a sulfonylurea compound that has been widely used as a pharmacological tool to study the function of ion channels, transporters, and receptors in various biological systems.
科学研究应用
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been widely used in scientific research to study the function of ion channels, transporters, and receptors in various biological systems. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit various ion channels such as CFTR, TRPV4, and ANO1. CFTR is a chloride channel that is mutated in cystic fibrosis, and 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to increase the activity of mutant CFTR channels. TRPV4 is a calcium-permeable ion channel that is involved in various physiological processes such as osmosensation and mechanosensation. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit TRPV4 channels and reduce the response to mechanical stimuli. ANO1 is a calcium-activated chloride channel that is involved in various physiological processes such as smooth muscle contraction and epithelial secretion. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to inhibit ANO1 channels and reduce the contraction of smooth muscle cells.
作用机制
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid inhibits ion channels by binding to specific sites on the channel protein and altering the conformation of the channel. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to interact with the transmembrane domains of ion channels and block the ion permeation pathway. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also affect the gating properties of ion channels and alter the voltage dependence and kinetics of channel activation and inactivation.
Biochemical and Physiological Effects:
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have various biochemical and physiological effects in different biological systems. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to increase the activity of mutant CFTR channels and improve chloride transport in cystic fibrosis cells. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to reduce the response to mechanical stimuli in TRPV4 channels and reduce the contraction of smooth muscle cells. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has several advantages for lab experiments. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a potent and selective inhibitor of ion channels, making it an excellent pharmacological tool for studying the function of ion channels in various biological systems. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has also been shown to have low toxicity and good solubility, making it suitable for in vivo experiments. However, 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has some limitations for lab experiments. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can affect the activity of multiple ion channels and transporters, making it difficult to interpret the results of experiments. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also have off-target effects and interact with proteins other than ion channels, leading to unintended effects.
未来方向
There are several future directions for 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid research. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been shown to have potential therapeutic applications in cystic fibrosis, cancer, and other diseases. Further research is needed to optimize the pharmacological properties of 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid and develop more potent and selective inhibitors of ion channels. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also be used to study the role of ion channels in various physiological processes such as pain, inflammation, and cardiovascular function. 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can also be used in drug discovery to identify novel targets for therapeutic intervention. Overall, 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid is a valuable tool for scientific research and has significant potential for future applications.
合成方法
3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid. The purity of the synthesized 3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c16-12-7-6-11(8-14(12)18(21)22)25(23,24)17-13(9-15(19)20)10-4-2-1-3-5-10/h1-8,13,17H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJMUPYYYTTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitrobenzenesulfonamido)-3-phenylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)

![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)

![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)

![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)


